N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 724739-69-9
VCID: VC6612504
InChI: InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-2-5-12(8-11)17-15(18)14-6-3-7-19-14/h2-9H,1H3,(H,17,18)
SMILES: CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

CAS No.: 724739-69-9

Cat. No.: VC6612504

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide - 724739-69-9

Specification

CAS No. 724739-69-9
Molecular Formula C15H12N2O2S
Molecular Weight 284.33
IUPAC Name N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C15H12N2O2S/c1-10-16-13(9-20-10)11-4-2-5-12(8-11)17-15(18)14-6-3-7-19-14/h2-9H,1H3,(H,17,18)
Standard InChI Key PQXZUZRSBZOYIS-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a central phenyl ring substituted at the 3-position with a 2-methyl-1,3-thiazol-4-yl group. A furan-2-carboxamide moiety is attached to the phenyl ring via an amide linkage. Key structural attributes include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for enhancing bioactivity.

  • Furan carboxamide: A planar aromatic system contributing to π-π stacking interactions with biological targets .

  • Methyl substituent: Introduces steric and electronic effects that modulate solubility and target binding .

The IUPAC name, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide, reflects these structural components unambiguously .

Spectroscopic Identification

Advanced techniques confirm the compound’s structure:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve proton environments and carbon frameworks, verifying the thiazole, phenyl, and furan groups.

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 284.3, consistent with the molecular formula .

  • Infrared (IR) Spectroscopy: Stretching frequencies at ~1,650 cm1^{-1} (amide C=O) and ~1,550 cm1^{-1} (thiazole C=N) validate functional groups.

Synthesis and Characterization

Conventional Synthesis Pathways

The compound is typically synthesized via multi-step reactions:

  • Thiazole Formation: Condensation of 3-aminophenyl derivatives with 2-methylthiazole-4-carbaldehyde under acidic conditions.

  • Amide Coupling: Reaction of the resulting amine with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .

Table 1: Representative Synthesis Conditions

StepReactantsCatalyst/SolventYield (%)
13-Aminophenyl derivative + 2-methylthiazole-4-carbaldehydeHCl/EtOH65–70
2Intermediate + Furan-2-carbonyl chlorideTriethylamine/DCM80–85

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing synthesis time from hours to minutes while improving yields (e.g., 85–90% for amide coupling) . This method minimizes side reactions, as demonstrated in analogous thiazole-furan hybrids .

Physicochemical Properties

Computed and Experimental Data

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight284.3 g/mol
XLogP3 (Lipophilicity)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area78.9 Ų

The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests favorable membrane permeability, a critical factor in drug design .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s thiazole moiety interacts with enzymatic active sites:

  • 5-Lipoxygenase (5-LOX): Docking scores of −9.2 kcal/mol suggest potent anti-inflammatory activity by blocking arachidonic acid metabolism.

  • Cytochrome P450: Potential pharmacokinetic interactions due to heme iron coordination .

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